molecular formula C15H21N3O2 B15055211 2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B15055211
M. Wt: 275.35 g/mol
InChI Key: UDVXTVUPJMGWGD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines cyclopropyl, tetrahydrofuran, and pyrido[4,3-d]pyrimidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine and react it with a suitable aldehyde to form an imine intermediate. This intermediate can then undergo cyclization with a tetrahydrofuran derivative under acidic or basic conditions to form the desired pyrido[4,3-d]pyrimidinone structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can also enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its combination of cyclopropyl, tetrahydrofuran, and pyrido[4,3-d]pyrimidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-cyclopropyl-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H21N3O2/c19-15-12-8-16-6-5-13(12)17-14(10-3-4-10)18(15)9-11-2-1-7-20-11/h10-11,16H,1-9H2

InChI Key

UDVXTVUPJMGWGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NC3=C(C2=O)CNCC3)C4CC4

Origin of Product

United States

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